molecular formula C13H18OS B8409995 1-(3,5,5-Trimethyl-4,5,6,7-tetrahydro-benzo[c]thiophen-1-yl)-ethanone

1-(3,5,5-Trimethyl-4,5,6,7-tetrahydro-benzo[c]thiophen-1-yl)-ethanone

Cat. No.: B8409995
M. Wt: 222.35 g/mol
InChI Key: MBRDOVDBBMFTLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5,5-Trimethyl-4,5,6,7-tetrahydro-benzo[c]thiophen-1-yl)-ethanone is a useful research compound. Its molecular formula is C13H18OS and its molecular weight is 222.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

1-(3,5,5-trimethyl-6,7-dihydro-4H-2-benzothiophen-1-yl)ethanone

InChI

InChI=1S/C13H18OS/c1-8(14)12-10-5-6-13(3,4)7-11(10)9(2)15-12/h5-7H2,1-4H3

InChI Key

MBRDOVDBBMFTLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(CCC2=C(S1)C(=O)C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 3,5,5-trimethyl-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid (4.10 g, 18.28 mmol) in diethyl ether (300 mL), methyllithium (23 mL, 1.6 M solution in diethyl ether) is slowly added at rt. The reaction mixture becomes clear, yellow and slightly warm (26° C.), and is stirred for 15 min before it is quenched with water. The organic layer is separated, washed once more with water, dried over MgSO4 and evaporated. The crude product is purified by CC on silica gel eluting with heptane:EA 4:1 to give 1-(3,5,5-trimethyl-4,5,6,7-tetrahydro-benzo[c]thiophen-1-yl)-ethanone (2.80 g) as a pale yellow crystalline solid; LC-MS: tR=1.06 min; [M+1]=223.17; 1H NMR (CDCl3): δ 3.00 (t, J=7.0 Hz, 2H), 2.43 (s, 3H), 2.31 (s, 3H), 2.26 (s, 2H), 1.51 (t, J=7.0 Hz, 2H), 0.95 (s, 6H).
Name
3,5,5-trimethyl-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One

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